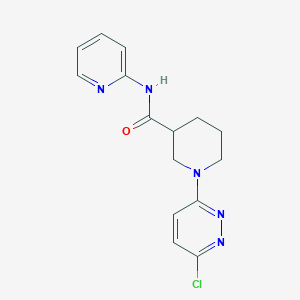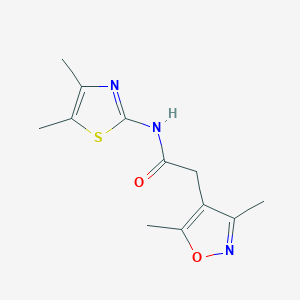
1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazine ring: Starting from a suitable precursor, such as a chlorinated pyridazine derivative.
Coupling with pyridine: Using coupling reagents like palladium catalysts to attach the pyridine ring.
Formation of the piperidine ring: Through cyclization reactions involving amines and other reagents.
Final coupling: Combining the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification techniques: Employing chromatography, crystallization, and other methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its unique properties in materials science and other applications.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide: can be compared with other heterocyclic compounds containing pyridazine, pyridine, and piperidine rings.
Examples: Compounds with similar structures but different substituents or functional groups.
Uniqueness
Structural Complexity: The combination of three different heterocyclic rings.
Unique properties that may offer advantages in specific applications.
Properties
Molecular Formula |
C15H16ClN5O |
|---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-pyridin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C15H16ClN5O/c16-12-6-7-14(20-19-12)21-9-3-4-11(10-21)15(22)18-13-5-1-2-8-17-13/h1-2,5-8,11H,3-4,9-10H2,(H,17,18,22) |
InChI Key |
ZJIATAPNWOEVBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12182390.png)
![4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}benzamide](/img/structure/B12182395.png)
![5-oxo-1-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12182405.png)
![N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B12182406.png)
![10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0^{3,8}.0^{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene](/img/structure/B12182411.png)
![1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide](/img/structure/B12182416.png)
![5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B12182426.png)


![Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12182448.png)
![N-{2-[(methoxyacetyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12182467.png)
![1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12182470.png)

